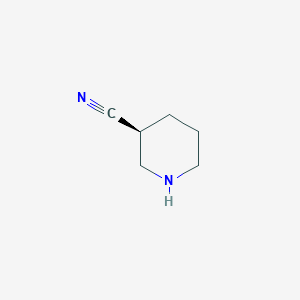![molecular formula C10H12ClNO B1403138 3-[(3-Chlorophenoxy)methyl]azetidine CAS No. 1332301-04-8](/img/structure/B1403138.png)
3-[(3-Chlorophenoxy)methyl]azetidine
Overview
Description
“3-[(3-Chlorophenoxy)methyl]azetidine” is a chemical compound with the CAS Number: 1332301-04-8 . It has a molecular weight of 197.66 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-((3-chlorophenoxy)methyl)azetidine . The InChI code for this compound is 1S/C10H12ClNO/c11-9-2-1-3-10(4-9)13-7-8-5-12-6-8/h1-4,8,12H,5-7H2 .Scientific Research Applications
Azetidine Derivatives in Drug Development
Azetidine derivatives, such as 3-[(3-Chlorophenoxy)methyl]azetidine, have garnered interest in drug development for their potential as therapeutic agents. The exact mechanisms of action of these derivatives are still under investigation. A study demonstrated that 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), an azetidine derivative, has anti-inflammatory effects and can protect against hypoxia-induced toxicity in microglia by inhibiting pathways such as NFAT and MAPK through the P2X7 receptor (Eun-A Kim et al., 2015). Another study highlighted the synthesis of azetidine fatty esters, showcasing the versatility of azetidine derivatives in synthesis processes (M. S. F. Lie Ken Jie & M. S. K. Syed-rahmatullah, 1992).
Synthesis and Chemical Properties
The synthesis of azetidine derivatives from d-glucose has been explored, resulting in compounds with significant glycosidase inhibitory activity. This showcases the potential of azetidine derivatives in the field of enzyme inhibition and related therapeutic applications (Pravin P. Lawande et al., 2015). The development of new synthetic routes for azetidines has also been reported, further demonstrating the chemical versatility and potential applications of these compounds in various fields, including medicinal chemistry (P. Huszthy et al., 1993).
Potential in Antiviral Research
Azetidine derivatives have been explored for their antiviral properties. Research on heterocyclic rimantadine analogues, which include azetidine derivatives, showed significant activity against influenza A virus, suggesting that azetidine derivatives could be potent antiviral agents (Grigoris Zoidis et al., 2003).
properties
IUPAC Name |
3-[(3-chlorophenoxy)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-9-2-1-3-10(4-9)13-7-8-5-12-6-8/h1-4,8,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOSSYSSPAHIQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chlorophenoxy)methyl]azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



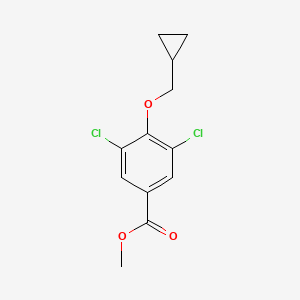
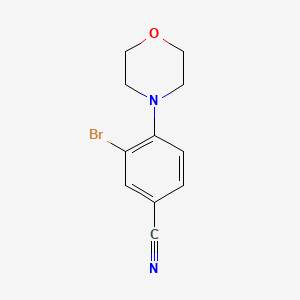
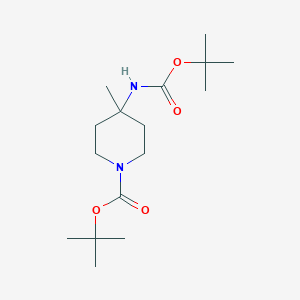
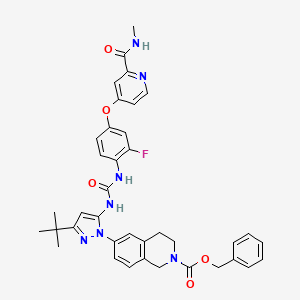
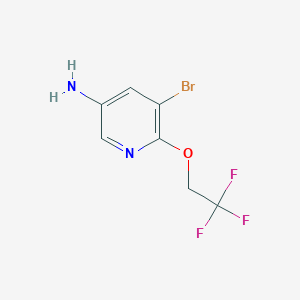
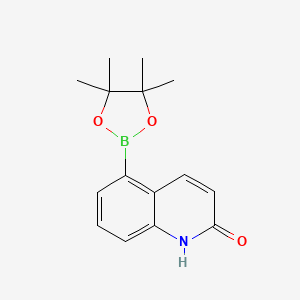
![3-[(3-Methoxyphenoxy)methyl]azetidine](/img/structure/B1403065.png)
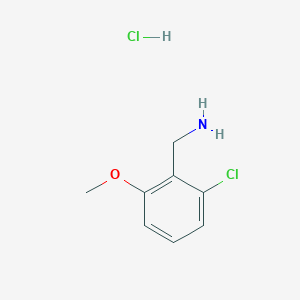
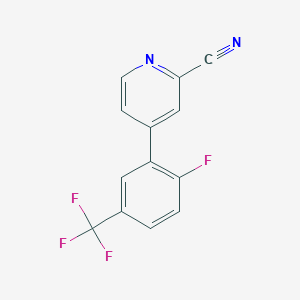
![8-(Phenylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1403069.png)
![Carbamic acid, N-[trans-4-(cyanomethyl)cyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B1403075.png)
![3-Azaspiro[5.5]undecan-9-one hydrochloride](/img/structure/B1403076.png)
![3-(4-Methoxy-5-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1403077.png)
